ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using potassium carbonate as a base in a solvent such as chloroform . The sulfonyl group is added via sulfonylation reactions, which can be catalyzed by iodine molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmacology: The compound’s interaction with various molecular targets, such as ATF4 and NF-kB proteins, makes it a candidate for drug development.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine moiety and have shown affinity for alpha1-adrenergic receptors.
Triazole-Pyrimidine Hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 5-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-6-5-13(2)11-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20) |
InChI Key |
VLEBEFXOWVCXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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